molecular formula C15H24N2OS B6315092 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine CAS No. 1799787-08-8

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine

Cat. No. B6315092
CAS RN: 1799787-08-8
M. Wt: 280.4 g/mol
InChI Key: XPYCEOGTFFGNJN-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine, also known as BMEA, is an organic compound with a molecular weight of 250.4 g/mol. It is a colorless solid that is soluble in water and ethanol. BMEA is an important research chemical in the field of organic chemistry, and it has a wide range of applications in the laboratory.

Scientific Research Applications

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine has a range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including drugs, pesticides, and other organic molecules. It is also used as an intermediate in the synthesis of peptides and other biologically active compounds. Additionally, 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is not fully understood. However, it is believed to act as a nucleophile in the reaction with benzylthiol, forming a covalent bond with the sulfur atom. This covalent bond is then broken by the base, resulting in the formation of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine are not well-understood. However, it is known to be a weak inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine has been shown to have some anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine in laboratory experiments is its low cost and availability. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, it is not very stable in the presence of acids and bases, so it must be handled carefully.

Future Directions

There are a number of potential future directions for research on 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of new compounds. Additionally, research into the potential therapeutic uses of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is an area of great interest. Finally, further research into the synthesis of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine and its derivatives is needed, as this could lead to the development of new and improved synthesis methods.

Synthesis Methods

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine can be synthesized from a variety of starting materials. The most commonly used method is the reaction of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine with benzylthiol. This reaction proceeds in the presence of a base such as pyridine or triethylamine. The reaction yields 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine as the major product and a small amount of by-product.

properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17/h1-5,16H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYCEOGTFFGNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine

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